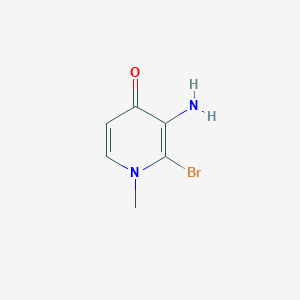
3-Amino-2-bromo-1-methylpyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-bromo-1-methylpyridin-4(1H)-one is a heterocyclic organic compound. Compounds of this type are often used in various fields of chemistry and biology due to their unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromo-1-methylpyridin-4(1H)-one typically involves the bromination of 1-methylpyridin-4(1H)-one followed by amination. The reaction conditions may include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and amination reactions, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the removal of the bromine atom.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Amino-2-bromo-1-methylpyridin-4(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a building block for bioactive compounds.
Medicine: Possible applications in drug development, particularly in the design of inhibitors or modulators of biological pathways.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 3-Amino-2-bromo-1-methylpyridin-4(1H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways. The bromine and amino groups could play crucial roles in binding interactions.
相似化合物的比较
Similar Compounds
- 3-Amino-2-chloro-1-methylpyridin-4(1H)-one
- 3-Amino-2-fluoro-1-methylpyridin-4(1H)-one
- 3-Amino-2-iodo-1-methylpyridin-4(1H)-one
Uniqueness
The presence of the bromine atom in 3-Amino-2-bromo-1-methylpyridin-4(1H)-one may confer unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions.
属性
分子式 |
C6H7BrN2O |
|---|---|
分子量 |
203.04 g/mol |
IUPAC 名称 |
3-amino-2-bromo-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-2-4(10)5(8)6(9)7/h2-3H,8H2,1H3 |
InChI 键 |
YGGWSLUQCXYJPN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=O)C(=C1Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


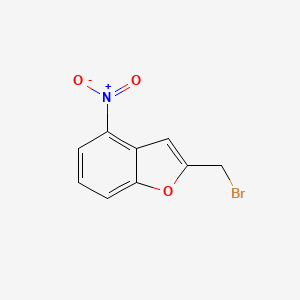

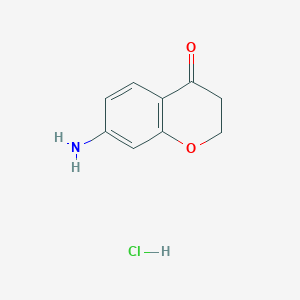
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)
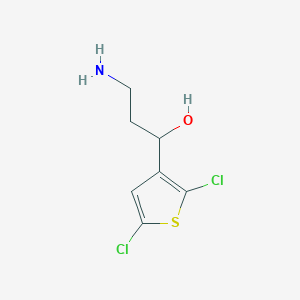
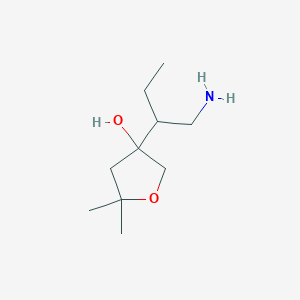
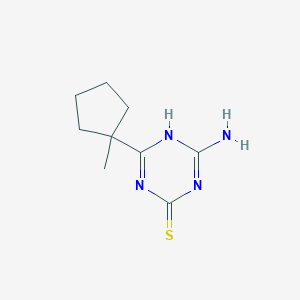
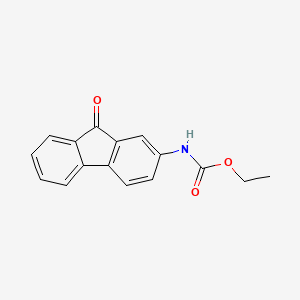
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
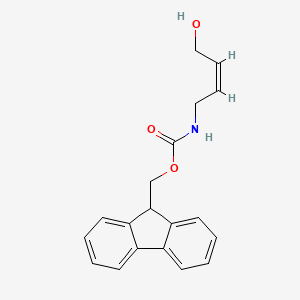
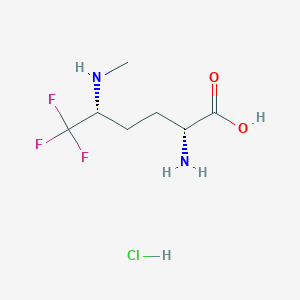
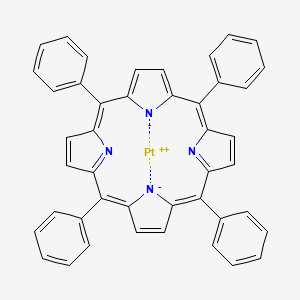
![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)

